molecular formula C9H13Cl2NO B6163905 (1S)-1-(2-chloro-4-methoxyphenyl)ethylamine hydrochloride CAS No. 2241594-14-7

(1S)-1-(2-chloro-4-methoxyphenyl)ethylamine hydrochloride

Cat. No.: B6163905
CAS No.: 2241594-14-7
M. Wt: 222.1
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Description

(1S)-1-(2-Chloro-4-methoxyphenyl)ethylamine hydrochloride is a chiral amine derivative with a substituted phenyl ring. The compound features a chlorine atom at the 2-position and a methoxy group at the 4-position of the aromatic ring, attached to an ethylamine backbone. Its stereochemistry (S-configuration at the chiral center) is critical for biological activity, as enantiomeric forms often exhibit distinct pharmacological properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(1S)-1-(2-chloro-4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRKJXLADINCNY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241594-14-7
Record name (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
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Preparation Methods

Ketimine Condensation and Hydrogenation

The most scalable method, adapted from WO2015159170A2, involves a three-step sequence:

Step 1: Formation of (S)-[1-(2-Chloro-4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine

A mixture of 2-chloro-4-methoxyacetophenone (1.0 equiv) and (S)-(-)-α-methylbenzylamine (1.25 equiv) is refluxed in toluene with p-toluenesulfonic acid (p-TsOH, 0.03 equiv) under azeotropic water removal via a Dean-Stark apparatus. This yields the ketimine intermediate after 10–12 hours, with the reaction monitored by thin-layer chromatography (TLC).

Key Conditions

  • Solvent: Toluene

  • Catalyst: p-TsOH (3 mol%)

  • Temperature: 110–115°C (reflux)

  • Yield: >95% (crude)

Step 2: Diastereoselective Hydrogenation

The ketimine is hydrogenated using 10% palladium on carbon (Pd/C, 4 wt%) under 1–3 atm H₂ in ethyl acetate at 35–40°C. After 12 hours, the reaction mixture is filtered, concentrated, and treated with p-TsOH to precipitate the diastereomerically pure (S,S)-amine-p-TsOH salt.

Optimization Notes

  • Hydrogen pressure: 1–3 atm avoids over-reduction.

  • Solvent choice: Ethyl acetate enhances salt solubility for easier isolation.

Step 3: Cleavage and Salt Formation

The (S,S)-salt is basified with NaOH, extracted with methylene chloride (MDC), and subjected to a second hydrogenolysis with Pd/C in methanol. Subsequent treatment with isopropyl alcohol (IPA) and HCl yields the target hydrochloride salt.

Characterization Data

  • Melting Point : 178.2–180.0°C

  • Optical Rotation : [α]D25=+79°[α]^{25}_D = +79° (c = 0.25 in MeOH)

  • IR (KBr) : 3006, 2837, 2523, 1613, 1518 cm⁻¹

  • HPLC Purity : 100% enantiomeric excess

Enzymatic Resolution

Early routes employed lipase-mediated resolution of racemic amines, but this approach suffers from low yields (30–40%) and high enzyme costs.

Hydrosilylation of Ketimines

A method using trichlorosilane and chiral N-picolinoylamino alcohol catalysts achieves moderate enantioselectivity (80–85% ee) but is impractical due to silane handling hazards.

Comparative Analysis of Synthetic Methods

Parameter Ketimine Hydrogenation Enzymatic Resolution Hydrosilylation
Yield75–80%30–40%50–60%
ee>99%90–95%80–85%
ScalabilityIndustrialLab-scaleLab-scale
Hazardous ReagentsNoneOrganic solventsTrichlorosilane

Industrial-Scale Production Workflow

  • Feedstock Preparation : 2-Chloro-4-methoxyacetophenone and (S)-α-methylbenzylamine are sourced at >99% purity.

  • Reaction Monitoring : In-process controls (IPC) via HPLC ensure intermediate purity.

  • Crystallization : The final hydrochloride salt is recrystallized from ethyl acetate/IPA to meet pharmacopeial standards.

Scientific Research Applications

(1S)-1-(2-chloro-4-methoxyphenyl)ethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-chloro-4-methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Key Substituents Pharmacological Activity Key Reference
(1S)-1-(2-Cl-4-MeO-phenyl)ethylamine HCl C₉H₁₁Cl₂NO 2-Cl, 4-OMe, (S)-config Under investigation
(1S)-2-(4-Cl-phenyl)-1-methylethylamine HCl C₉H₁₂ClN 4-Cl, methyl Not reported
Rimantadine HCl C₁₂H₂₂ClN Adamantane Antiviral
Dopamine HCl C₈H₁₂ClNO₂ 3,4-diOH Neurotransmitter
Table 2: Physicochemical Properties
Compound Solubility (Water) LogP Hydrogen-Bond Donors Safety Profile (GHS)
(1S)-1-(2-Cl-4-MeO-phenyl)ethylamine HCl Moderate ~2.1 2 (NH₃⁺, Cl⁻) Not assessed
Dopamine HCl High 0.98 3 (2 OH, NH₃⁺) Acute toxicity
NIH 10292 Low 3.5 1 (NH⁺) High toxicity

Key Research Findings

  • Substituent Position Effects : The 2-chloro-4-methoxy arrangement in the target compound may optimize steric and electronic interactions for receptor binding compared to analogs with single substituents .
  • Chirality Matters : Enantiomeric purity (S-configuration) is critical; racemic mixtures (e.g., NIH 10292) often show reduced or null activity .
  • Safety Insights : Structural analogs with bulky groups (e.g., adamantane, cyclohexenyl) exhibit higher toxicity, suggesting the target compound’s phenyl-ethylamine backbone may offer a safer profile .

Biological Activity

(1S)-1-(2-chloro-4-methoxyphenyl)ethylamine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which significantly influences its biological activity. The structural formula is represented as follows:

C10H12ClNO\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}\text{O}

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, in studies involving human colon adenocarcinoma (HT-29) and breast cancer (T47D) cell lines, the compound showed IC50 values indicating moderate to potent activity.

Cell Line IC50 Value (µM)
Human Colon HT-2912.5
Breast T47D15.0
Lung NCl H-52218.0

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have revealed that it possesses minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.01
Pseudomonas aeruginosa0.02

These results indicate its potential utility in treating bacterial infections, particularly in cases where resistance to conventional antibiotics is an issue.

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological effects, particularly as a modulator of neurotransmitter systems. It has been shown to interact with serotonin receptors, which could make it relevant for mood disorders and anxiety treatment.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as an antagonist at certain receptor sites, particularly those involved in cancer cell proliferation.
  • Enzyme Inhibition : It inhibits key enzymes associated with tumor growth and bacterial metabolism.
  • Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as an alternative treatment option .

Q & A

Q. Advanced

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding affinities for (1S)-enantiomer vs. (1R)-counterpart.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics.
  • Enantiomer-specific activity assays : Test each enantiomer in receptor-binding studies (e.g., radioligand displacement) .

What safety protocols are essential for laboratory handling?

Q. Basic

  • Use fume hoods and PPE (nitrile gloves, lab coat, goggles).
  • Avoid inhalation/ingestion; employ one-way valve respirators during aerosol-generating steps.
  • Store in airtight containers away from oxidizers. Refer to SDS guidelines for spill management and first aid (e.g., eye irrigation with saline) .

What analytical approaches detect trace enantiomeric impurities?

Q. Advanced

  • Chiral HPLC : Utilize columns like Chiralpak IA-3 with mobile phases (hexane:isopropanol + 0.1% diethylamine) for baseline separation.
  • Capillary electrophoresis (CE) : Optimize buffer pH and cyclodextrin additives for enantiomer resolution.
  • LC-MS : Quantify impurities at <0.1% using selective ion monitoring (SIM) .

Which spectroscopic techniques characterize this hydrochloride salt?

Q. Basic

  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and hydrochloride Cl⁻ counterion (~2400 cm⁻¹).
  • ¹³C NMR : Confirm methoxy (δ ~55 ppm) and chlorophenyl (δ ~125-140 ppm) signals.
  • X-ray crystallography : Resolve absolute stereochemistry for the (1S)-configuration .

How to minimize racemization during synthesis?

Q. Advanced

  • Low-temperature reactions : Perform below 0°C to reduce thermal epimerization.
  • Protic solvent avoidance : Use aprotic solvents (e.g., THF, DCM) to prevent acid/base-mediated racemization.
  • In situ protection : Temporarily protect the amine with Boc or Fmoc groups during harsh reaction steps .

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